REACTION_CXSMILES
|
[F:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][C:10]=1[CH3:11])[C:5]([OH:7])=O.[Br:12]Br.[CH:14]1([NH2:17])[CH2:16][CH2:15]1.C1C=CC2N(O)N=NC=2C=1.Cl.CN(C)CCCN=C=NCC.CCN(C(C)C)C(C)C>[Fe].S([O-])([O-])(=O)=S.[Na+].[Na+]>[Br:12][C:9]1[CH:8]=[C:4]([CH:3]=[C:2]([F:1])[C:10]=1[CH3:11])[C:5]([NH:17][CH:14]1[CH2:16][CH2:15]1)=[O:7] |f:4.5,8.9.10|
|
Name
|
|
Quantity
|
462 mg
|
Type
|
reactant
|
Smiles
|
FC=1C=C(C(=O)O)C=CC1C
|
Name
|
|
Quantity
|
2.31 mL
|
Type
|
reactant
|
Smiles
|
BrBr
|
Name
|
|
Quantity
|
252 mg
|
Type
|
catalyst
|
Smiles
|
[Fe]
|
Name
|
|
Quantity
|
208 μL
|
Type
|
reactant
|
Smiles
|
C1(CC1)N
|
Name
|
|
Quantity
|
405 mg
|
Type
|
reactant
|
Smiles
|
C=1C=CC2=C(C1)N=NN2O
|
Name
|
|
Quantity
|
575 mg
|
Type
|
reactant
|
Smiles
|
Cl.CN(CCCN=C=NCC)C
|
Name
|
|
Quantity
|
525 μL
|
Type
|
reactant
|
Smiles
|
CCN(C(C)C)C(C)C
|
Name
|
Sodium thiosulphate
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
S(=S)(=O)([O-])[O-].[Na+].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
20 °C
|
Type
|
CUSTOM
|
Details
|
The reaction was stirred at 20° C. for 4 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
left
|
Type
|
WAIT
|
Details
|
to stand for 16 hours
|
Duration
|
16 h
|
Type
|
EXTRACTION
|
Details
|
the product was extracted into ethyl acetate (3×150 ml)
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo
|
Type
|
DISSOLUTION
|
Details
|
The crude product (mixture of isomers) was dissolved in dimethylformamide (7 ml)
|
Type
|
STIRRING
|
Details
|
The reaction was stirred for 5 hours at 20° C
|
Duration
|
5 h
|
Type
|
CUSTOM
|
Details
|
Solvent was removed in vacuo
|
Type
|
CUSTOM
|
Details
|
the residue was partitioned between ethyl acetate and water
|
Type
|
WASH
|
Details
|
Combined ethyl acetate extracts were washed sequentially with aqueous sodium hydrogen carbonate and hydrochloric acid (0.5M)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (magnesium sulphate)
|
Type
|
CUSTOM
|
Details
|
The ethyl acetate was evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
the residue was purified by silica biotage chromatography
|
Type
|
WASH
|
Details
|
eluting with cyclohexane:ethyl acetate (6: 1)
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C(C(=O)NC2CC2)C=C(C1C)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 359 mg | |
YIELD: PERCENTYIELD | 44% | |
YIELD: CALCULATEDPERCENTYIELD | 44% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |